molecular formula C5H10N2O3 B029627 L-Glutamine-amide-15N CAS No. 59681-32-2

L-Glutamine-amide-15N

Cat. No.: B029627
CAS No.: 59681-32-2
M. Wt: 147.14 g/mol
InChI Key: ZDXPYRJPNDTMRX-QQKKVIQDSA-N
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Description

L-Glutamine-amide-15N, also known as L-Glutamic acid 5-amide-15N, is a non-essential amino acid that is labeled with the nitrogen-15 isotope. This compound is abundantly present in the human body and plays a crucial role in various metabolic processes. It is particularly significant in providing a source of carbons for oxidation in certain cells .

Mechanism of Action

Target of Action

L-Glutamine-amide-15N, also known as L-Glutamic acid 5-amide-15N, is a non-essential amino acid that is abundantly present throughout the body . It plays a crucial role in various metabolic processes . The primary targets of this compound are cells that utilize it as a source of carbons for oxidation . These include lymphocytes and macrophages of the immune system, and intestinal tissue cells .

Mode of Action

This compound interacts with its target cells by providing a source of carbons for oxidation . This interaction results in the proliferation of lymphocytes and macrophages in the immune system . It also helps maintain the integrity of intestinal tissue .

Biochemical Pathways

This compound is involved in many metabolic pathways. It plays an important role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The action of this compound results in the proliferation of lymphocytes and macrophages of the immune system, maintenance of intestinal tissue integrity, and insulin production . It also contributes to the release of glutamine by skeletal muscle during stress conditions .

Biochemical Analysis

Biochemical Properties

L-Glutamine-amide-15N plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse roles in metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutamine-amide-15N is synthesized by transamination of glutamate, catalyzed by the enzyme glutamine synthetase . The reaction involves the incorporation of the nitrogen-15 isotope into the amide group of L-Glutamine. The process typically requires specific conditions such as controlled temperature and pH to ensure the efficient incorporation of the isotope.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of L-Glutamine, which is then labeled with nitrogen-15 through a series of chemical reactions. The final product is purified using various chromatographic techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

L-Glutamine-amide-15N undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include L-Glutamic acid-15N, L-Glutamine-15N, and various substituted derivatives of this compound .

Scientific Research Applications

L-Glutamine-amide-15N has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific labeling with nitrogen-15 in the amide group, making it particularly useful for studying nitrogen metabolism and protein synthesis. Its ability to serve as a carbon source for oxidation also distinguishes it from other similar compounds .

Properties

IUPAC Name

(2S)-2-amino-5-(15N)azanyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPYRJPNDTMRX-QQKKVIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)[15NH2])[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574155
Record name L-(N~5~-~15~N)Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59681-32-2
Record name L-(N~5~-~15~N)Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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